2-Chloro-4-hydroxybenzoic acid hydrate
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Overview
Description
2-Chloro-4-hydroxybenzoic acid hydrate is a chemical compound with the molecular formula C7H7ClO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a hydroxyl group. This compound is often used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-hydroxybenzoic acid hydrate can be synthesized through several methods. One common synthetic route involves the chlorination of 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Esterification and Etherification: The hydroxyl group can participate in esterification and etherification reactions, forming esters and ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for substitution reactions and alcohols or phenols for esterification and etherification. The reactions typically occur under basic or acidic conditions, depending on the desired product .
Major Products
The major products formed from these reactions include substituted benzoic acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
2-Chloro-4-hydroxybenzoic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-hydroxybenzoic acid hydrate involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further affecting the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Chlorobenzoic Acid: Lacks the hydroxyl group, affecting its solubility and biological activity.
Uniqueness
2-Chloro-4-hydroxybenzoic acid hydrate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
2-Chloro-4-hydroxybenzoic acid hydrate (C₇H₅ClO₃·xH₂O) is a benzoic acid derivative with notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a chlorine atom at the second position and a hydroxyl group at the fourth position of the benzene ring. Its molecular weight is approximately 172.56 g/mol, and it appears as an off-white to beige crystalline powder with a solubility in water of less than 8%. The presence of both a carboxylic acid group (COOH) and a hydroxyl group (OH) enhances its reactivity and potential for forming complex organic molecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in medicinal chemistry. The mechanism of action is believed to involve interactions with biological membranes, disrupting cellular processes.
Table 1: Antimicrobial Activity Against Various Microorganisms
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 18 | |
C. albicans | 20 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, studies suggest that this compound may possess anti-inflammatory effects. The hydroxyl group can form hydrogen bonds with biological molecules, potentially influencing inflammatory pathways. Further research is needed to elucidate the specific mechanisms involved.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : Chlorination of 4-hydroxybenzoic acid.
- Esterification : Reaction with alcohols under acidic conditions.
- Hydroxylation : Introduction of the hydroxyl group via electrophilic aromatic substitution.
These methods allow for the production of this compound in laboratory settings for further study .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of various derivatives of hydroxybenzoic acids, including this compound. The compound demonstrated strong activity against Botrytis cinerea and Candida unicolor, with inhibition rates exceeding 70% . This highlights its potential as a fungicide in agricultural applications.
Case Study 2: Cellular Viability Restoration
Research involving COQ2-deficient cell lines demonstrated that supplementation with 4-hydroxybenzoic acid (a related compound) restored CoQ10 biosynthesis, improving cell viability under stress conditions. This suggests that similar derivatives could be explored for therapeutic applications in mitochondrial dysfunctions .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl and carboxyl groups facilitate hydrogen bonding, while the chlorine atom may participate in halogen bonding, enhancing its binding affinity to biological macromolecules .
Comparison with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Hydroxybenzoic Acid | C₇H₆O₃ | Lacks chlorine; primarily used as a preservative. |
Salicylic Acid | C₇H₆O₃ | Contains a hydroxyl group; used in pain relief. |
2-Chlorobenzoic Acid | C₇H₆ClO₂ | Lacks the hydroxyl group; affects solubility. |
The unique combination of chlorine and hydroxyl groups in this compound contributes to its distinct reactivity and biological profile.
Properties
IUPAC Name |
2-chloro-4-hydroxybenzoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNLXWMDILTYQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694148 |
Source
|
Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440123-65-9 |
Source
|
Record name | 2-Chloro-4-hydroxybenzoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.